(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S/c1-20-7-6-19-14(20)26(23,24)12-8-21(9-12)13(22)10-2-4-11(5-3-10)25-15(16,17)18/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLCISUWYUNPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features several significant structural elements:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.
- Imidazole Ring : Known for its presence in many bioactive molecules, it may enhance the compound's interaction with biological targets.
- Sulfonamide Group : Often associated with antimicrobial properties.
- Trifluoromethoxy Group : This group can influence the lipophilicity and metabolic stability of the compound.
The molecular formula is , with a molecular weight of approximately 388.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the necessary functional groups. Common methods include:
- Formation of the Azetidine Ring : Utilizing precursors that can cyclize to form azetidine.
- Introduction of the Imidazole and Sulfonamide Groups : This can be achieved through nucleophilic substitution reactions.
- Final Coupling with Trifluoromethoxy Phenyl Moiety : This step often involves coupling reactions that attach the trifluoromethoxy group to the azetidine scaffold.
Antimicrobial Properties
Research indicates that compounds containing imidazole and sulfonamide moieties often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial DNA synthesis or protein function.
| Compound | Activity | Target Organisms |
|---|---|---|
| Imatinib | Anticancer | Various cancers |
| Sulfamethoxazole | Antimicrobial | Gram-positive and Gram-negative bacteria |
| Thiamphenicol | Antibacterial | Broad-spectrum |
Anticancer Potential
The azetidine and imidazole components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression. The presence of the sulfonamide group may also enhance this activity through various biochemical pathways.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Interference with DNA Synthesis : The imidazole ring can generate reactive species that damage bacterial DNA.
Case Studies
Recent studies have aimed to evaluate the biological efficacy of similar compounds:
- A study on imidazole derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus.
- Research on azetidine-based compounds indicated potential as novel anticancer agents targeting Aurora kinases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining an imidazole sulfonyl group, an azetidine scaffold, and a trifluoromethoxy aryl substituent. Below is a comparative analysis with analogous compounds from the literature:
Key Observations :
Sulfonyl Group Variations: The target compound’s 1-methylimidazole sulfonyl group is distinct from simpler phenylsulfonyl (e.g., ) or hydrosulfonyl (e.g., ) moieties in analogs. This substitution may improve selectivity for targets requiring heterocyclic sulfonyl interactions.
Azetidine vs. Other Heterocycles: The azetidine ring confers rigidity and conformational restriction, which is absent in epoxypropane () or linear alkyl chains of other methanone derivatives (). This could enhance binding to compact enzymatic pockets.
Trifluoromethoxy vs. Trifluoromethyl: The 4-(trifluoromethoxy)phenyl group offers different electronic and steric effects compared to the 4-trifluoromethylphenyl group in .
Synthetic Complexity: The synthesis of the target compound likely requires precise sulfonylation (as seen in ) and azetidine functionalization, which is more challenging than the Friedel-Crafts acylation used for simpler imidazole methanones ().
Q & A
Q. Critical Parameters :
- Temperature control (<0°C during sulfonylation to prevent side reactions).
- Anhydrous solvents to avoid hydrolysis of intermediates.
Basic Question: Which analytical techniques are essential for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the azetidine and imidazole rings. Key signals:
- Azetidine C-H protons (δ 3.8–4.2 ppm, multiplet).
- Trifluoromethoxy group (δ 4.4 ppm, singlet) .
- 19F NMR : Verify trifluoromethoxy substitution (δ −58 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₁₇H₁₆F₃N₃O₃S: 406.0892) .
- X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the sulfonamide linkage geometry .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core Modifications :
- Biological Assays :
Q. Table 1. Example SAR Data for Analogues
| Substituent (R) | Tubulin IC₅₀ (nM) | Cell Migration Inhibition (%) |
|---|---|---|
| CF₃O | 12.4 ± 1.2 | 78 ± 5 |
| NO₂ | 8.9 ± 0.9 | 85 ± 3 |
| CN | 15.6 ± 1.5 | 65 ± 6 |
Advanced Question: How should contradictions in biological activity data be resolved?
Methodological Answer:
- Orthogonal Assays : If conflicting IC₅₀ values arise (e.g., cytotoxicity vs. target inhibition), use:
- Compound Stability : Verify integrity via HPLC-MS after incubation in assay buffers (pH 7.4, 37°C) to rule out degradation .
- Cell Line Validation : Test across multiple lines (e.g., HeLa, MCF-7) to assess tissue-specific effects .
Basic Question: What are key solubility and formulation considerations for in vitro studies?
Methodological Answer:
- Solubility Profile :
- Stability :
- Store lyophilized at −80°C; avoid repeated freeze-thaw cycles.
- Monitor hydrolysis of the sulfonamide group via LC-MS in PBS (pH 7.4) over 24h .
Advanced Question: How can molecular modeling guide target identification?
Methodological Answer:
- Molecular Docking :
- Use crystal structures of tubulin (PDB: 5LYJ) or kinases to predict binding poses. Focus on interactions:
- Sulfonyl group with Lys254 of tubulin.
- Trifluoromethoxy phenyl with hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories to assess binding mode stability (e.g., RMSD <2.0 Å) .
- Free Energy Calculations : MM-GBSA to rank analogue binding affinities .
Advanced Question: What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
- Xenograft Models :
- Pharmacokinetics :
Q. Key Metrics :
- Tumor growth inhibition >50% vs. control.
- No significant weight loss (<10% body weight).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
